molecular formula C14H16ClN3O2 B2609580 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide CAS No. 873083-28-4

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide

Cat. No.: B2609580
CAS No.: 873083-28-4
M. Wt: 293.75
InChI Key: GPYSZXAPURMUIA-UHFFFAOYSA-N
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Description

“N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide” is a complex organic compound. Based on its name, it likely contains an oxadiazole ring, which is a five-membered ring containing two oxygen atoms, two carbon atoms, and one nitrogen atom . It also appears to have a chlorophenyl group, which is a phenyl ring with a chlorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the oxadiazole ring and the chlorophenyl group . These groups could potentially influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often participate in reactions such as oxidation, reduction, and various types of substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the presence of the oxadiazole ring, the chlorophenyl group, and the butanamide group .

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-3-9(4-2)14(19)16-13-12(17-20-18-13)10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYSZXAPURMUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NON=C1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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